2-Phenyl-1,3-thiazole-4-carbaldehyde
Overview
Description
2-Phenyl-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the second position and an aldehyde group at the fourth position. This compound is known for its versatile chemical properties and is used in various scientific research applications, including organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the phenyl and aldehyde groups.
Formylation: Another method involves the formylation of 2-phenylthiazole using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride is used.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: 2-Phenyl-1,3-thiazole-4-carboxylic acid.
Reduction: 2-Phenyl-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Mechanism of Action
Biochemical Pathways
Given the lack of information about its primary targets and mode of action, it is difficult to predict which pathways might be affected by this compound .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Scientific Research Applications
2-Phenyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific chemical properties.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: Contains a methyl group at the fifth position, which can influence its chemical properties and reactivity.
2-Phenyl-1,3-thiazole-4-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the aldehyde.
Uniqueness: 2-Phenyl-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the phenyl and aldehyde groups, which confer specific reactivity and potential for diverse chemical transformations. Its ability to participate in a variety of chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLKCCGWRITPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353053 | |
Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20949-81-9 | |
Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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